N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Overview
Description
N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-2-amine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Scientific Research Applications
N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-2-amine; oxalic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-2-amine typically involves multiple steps, starting with the preparation of the dimethoxyphenoxy intermediate. This intermediate is then reacted with ethylene oxide to form the ethoxy derivative. The final step involves the reaction of this derivative with butan-2-amine under controlled conditions to yield the desired compound. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-2-amine; oxalic acid.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted phenoxy derivatives
Mechanism of Action
The mechanism of action of N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethoxyphenoxy group plays a crucial role in these interactions, facilitating binding and subsequent biological effects. The compound’s ability to modulate enzyme activity and receptor signaling pathways underlies its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,6-Dimethoxyphenoxy)ethyl]-2-methyl-2-propanamine
- N-[2-(2,6-Dimethoxyphenoxy)ethyl]-1-butanamine
Uniqueness
Compared to similar compounds, N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-2-amine; oxalic acid exhibits unique reactivity due to the presence of the butan-2-amine moiety
Properties
IUPAC Name |
N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4.C2H2O4/c1-5-13(2)17-9-10-20-11-12-21-16-14(18-3)7-6-8-15(16)19-4;3-1(4)2(5)6/h6-8,13,17H,5,9-12H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURHTDNBFSZZRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOCCOC1=C(C=CC=C1OC)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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